![molecular formula C16H16O3 B2772126 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 832737-23-2](/img/structure/B2772126.png)

3-[(2,4-Dimethylphenoxy)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

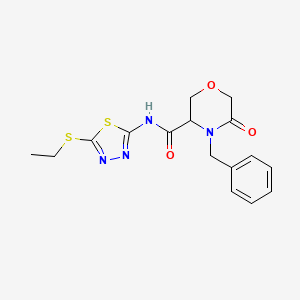

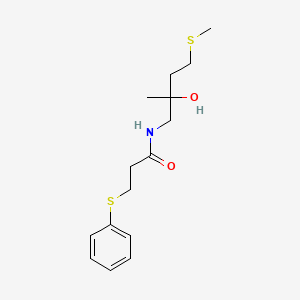

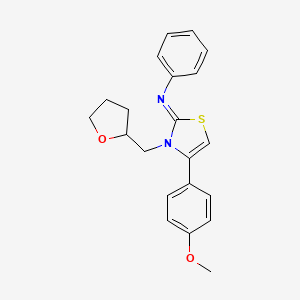

“3-[(2,4-Dimethylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C16H16O3/c1-11-6-7-15 (12 (2)8-11)19-10-13-4-3-5-14 (9-13)16 (17)18/h3-9H,10H2,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.3 . It is a powder at room temperature . For more detailed properties, it is recommended to refer to material safety data sheets or chemical databases.Applications De Recherche Scientifique

Polymer Material Development

A study by Salazkin et al. (2020) synthesized new compounds including 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride. These compounds were utilized as monomers for the creation of new polyarylenephthalide, a material with potential applications in unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020).

Chemical Synthesis and Transformation

Hogale et al. (1995) reported on the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid and its subsequent transformation into various chemical structures, demonstrating its versatility in chemical synthesis (Hogale, Shirke, & Kharade, 1995).

Natural Product Research

In the study of natural products, Chen et al. (2008) identified new benzoic acid derivatives in Melicope semecarpifolia. These derivatives, related to the chemical structure of interest, have shown potent inhibition on certain biological activities, indicating their potential in medicinal chemistry (Chen, Cho, Hwang, & Chen, 2008).

Spectroscopy and Structural Analysis

Pasynkiewicz et al. (1973) conducted structural investigations of compounds including dimethyl-(2,6-dimethylphenoxy)aluminium. This research contributes to the understanding of chemical structures and bonding, relevant to the field of material science (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).

Molecular Interactions Study

Gliński et al. (2008) explored the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, like 2,4-dimethylbenzoic acid. This research provides insights into molecular interactions and steric strains, which are crucial in the study of molecular design (Gliński, Wilczkowska, Madura, & Zachara, 2008).

Antimicrobial and Molluscicidal Activity

Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves. These compounds demonstrated significant antimicrobial and molluscicidal activities, indicating the potential applications of similar benzoic acid derivatives in pharmacology and pest control (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Catalytic Transformations

Ukai et al. (2006) presented a study where esters of arylboronic acids, similar in structure to 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid, were treated with rhodium catalysis to produce various functionalized aryl- and alkenyl-carboxylic acids. This research underscores the importance of such compounds in catalytic transformations (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Safety and Hazards

The safety information available indicates that “3-[(2,4-Dimethylphenoxy)methyl]benzoic acid” is a compound that requires careful handling. It has been classified with the signal word 'Warning’ . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propriétés

IUPAC Name |

3-[(2,4-dimethylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKAPIULKYVOQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2772046.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772049.png)

![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)

![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)

![1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2772058.png)

![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)

![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)